molecular formula C15H20N2O4S B2997888 N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899954-11-1

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B2997888
CAS No.: 899954-11-1
M. Wt: 324.4
InChI Key: CKSBYBQTHNYSHY-UHFFFAOYSA-N
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Description

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the benzothiazole family, which is known for its biological and pharmacological activities. The presence of the benzothiazole ring system in its structure contributes to its stability and reactivity, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves the reaction of benzothiazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of benzothiazole-2-thiol with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological processes, leading to the desired pharmacological effects. The benzothiazole ring system plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
  • N,N-diethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
  • N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propionamide

Uniqueness

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide stands out due to its specific propyl groups, which influence its chemical reactivity and biological activity. The presence of these groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dipropyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-9-16(10-4-2)14(18)11-17-15(19)12-7-5-6-8-13(12)22(17,20)21/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBYBQTHNYSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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